Hexaglycine

Descripción general

Descripción

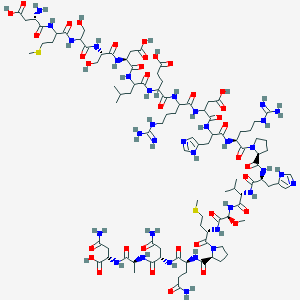

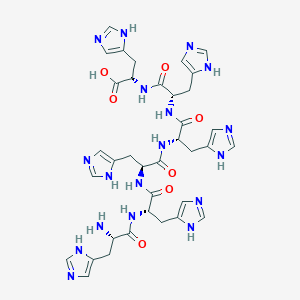

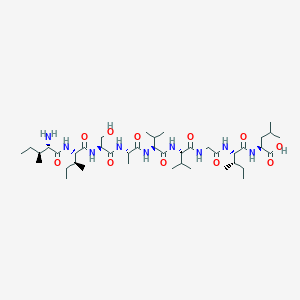

Hexaglycine is a linear glycine oligopeptide with six glycines . It is also known by its molecular formula C12H20N6O7 .

Synthesis Analysis

Hexaglycine can be produced from non-activated amino acids using chemical vapor deposition and TiO2 nanoparticles as a catalyst . Evidence suggests that Ser-His dipeptide promotes the hydrolysis of peptide bonds in hexaglycine .Molecular Structure Analysis

The molecular structure of Hexaglycine is represented by the formula C12H20N6O7 . The average mass is 360.323 Da and the mono-isotopic mass is 360.139343 Da .Chemical Reactions Analysis

Hexaglycine can undergo methylation by in vacuo chemical reaction with methyl iodide . This process is used for the quantitation of peptides .Physical And Chemical Properties Analysis

Hexaglycine has a molecular weight of 360.32 g/mol . The enthalpy of formation of solid Hexaglycine is -1650 ± 12 kJ/mol and the enthalpy of combustion of solid Hexaglycine is -5930 ± 11 kJ/mol .Aplicaciones Científicas De Investigación

1. Interaction with Biological Membranes

Hexaglycine and related compounds have been studied for their interactions with biological membranes. For example, aminophosphonates with hexane rings, related to hexaglycine, demonstrate potential biological activity by inducing hemolysis of erythrocytes. This suggests their interaction with lipid phases of biological membranes, which could be relevant in understanding cellular processes and developing therapeutic applications (Kowalski & Wiercinski, 2003).

2. Structural and Stability Analysis in Complexes

Hexaglycine is involved in the structural and stability analysis of certain complexes. A study on a hexanuclear Th(IV)-glycine complex demonstrates the significance of hexaglycine in understanding complex molecular structures and their stability, which could have implications in fields like material science and chemistry (Hennig et al., 2012).

3. Membrane Permeability in Drug Scaffolds

Research on hexameric cyclic peptomers, which incorporate hexaglycine residues, indicates that these structures can have good passive membrane permeability. This is significant for the development of drug delivery systems, as understanding and enhancing membrane permeability is crucial for effective drug design (Furukawa et al., 2016).

4. Implications in Analytical Techniques

Hexaglycine and its derivatives are significant in analytical techniques like ion mobility spectrometry. Their study helps in understanding the effects of drift-gas polarizability on target ions, which is crucial for enhancing the accuracy and efficiency of analytical methods (Beegle et al., 2002).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Hexaglycine, also known as Gly6, is a linear glycine oligopeptide composed of six glycine residues . Its primary targets are sensitive streptococci, specifically in the context of the action of zoocin A and lysostaphin .

Mode of Action

The mode of action of Hexaglycine is primarily lytic . It acts as a substrate for zoocin A and lysostaphin, both of which are capable of cleaving Hexaglycine . This cleavage results in the lysis of sensitive streptococci, which occurs as a direct result of the interaction of zoocin A with the cell .

Biochemical Pathways

For instance, they can be involved in peptide structure dynamics and serve as model compounds in the development of peptide quantitation and separation methods .

Result of Action

The cleavage of Hexaglycine by zoocin A and lysostaphin results in the lysis of sensitive streptococci

Propiedades

IUPAC Name |

2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N6O7/c13-1-7(19)14-2-8(20)15-3-9(21)16-4-10(22)17-5-11(23)18-6-12(24)25/h1-6,13H2,(H,14,19)(H,15,20)(H,16,21)(H,17,22)(H,18,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFPXLWGZWAWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192125 | |

| Record name | Hexaglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexaglycine | |

CAS RN |

3887-13-6 | |

| Record name | Hexaglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003887136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3887-13-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexaglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53RE43SN65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Hexaglycine?

A1: Hexaglycine, with six glycine residues (C2H5NO2) linked together, possesses a molecular formula of C12H20N6O7 and a molecular weight of 360.31 g/mol.

Q2: Is there spectroscopic data available for Hexaglycine?

A2: Yes, studies utilizing techniques like circular dichroism (CD) spectroscopy have provided insights into the conformational behavior of Hexaglycine and its analogs. For instance, while exhibiting a random coil conformation in water, an analog of ACTH-(1-24)-tetracosapeptide containing Hexaglycine displayed alpha-helical characteristics in trifluoroethanol, highlighting the impact of solvent environment on its structure [].

Q3: How does the flexibility of Hexaglycine influence its end-to-end distance distribution?

A3: Research employing frequency-domain fluorescence spectroscopy has revealed that the flexibility of the peptide chain significantly impacts the end-to-end distance distribution in Hexaglycine. Specifically, the flexible nature of glycine results in a higher degree of conformational heterogeneity compared to more rigid peptides like Hexaproline. This difference in flexibility translates to a wider distribution of distances between the donor and acceptor molecules attached at the ends of the Hexaglycine chain [].

Q4: How does the presence of Hexaglycine in a fusion protein affect the protein's half-life?

A4: Studies have shown that incorporating Hexaglycine as a linker in a reiterated form of rabbit serum albumin (RSA) did not significantly alter the protein's half-life compared to a single unit of RSA []. This suggests that while albumin itself can extend the half-life of smaller proteins, simply reiterating it with a Hexaglycine linker might not confer additional benefits in terms of half-life extension.

Q5: Is the Hexaglycine peptide bond stable under strong alkaline conditions during peptide synthesis?

A5: Yes, a key advantage of using the bulky ferrocenylmethyl (Fem) group to protect glycine residues during peptide synthesis is the remarkable stability of the Gly-Gly bond in the presence of strong alkaline conditions, typically encountered during methyl ester hydrolysis steps []. This stability ensures high yields throughout the synthesis process.

Q6: Can Hexaglycine be used as a substrate to study the activity of lysostaphin-like bacteriolytic agents?

A6: Yes, Hexaglycine serves as a valuable tool for investigating the mode of action of bacteriolytic agents like zoocin A, produced by Streptococcus zooepidemicus. By observing zoocin A's ability to cleave Hexaglycine in a cell-free system, researchers have gathered evidence supporting its lysostaphin-like activity, suggesting that zoocin A targets and cleaves peptidoglycan cross-links in bacterial cell walls [].

Q7: How does the length of glycine oligopeptides affect their hydrolysis by intestinal enzymes?

A7: Studies on guinea pig intestinal mucosa have shown a correlation between the length of glycine oligopeptides and their susceptibility to enzymatic hydrolysis. While the mucosa exhibited hydrolytic activity for oligopeptides up to Hexaglycine, it did not show any activity against larger homopolypeptides []. This suggests a size limitation for the peptidase enzymes involved in the hydrolysis of glycine chains.

Q8: What is the role of Hexaglycine in studying the transport of glycine peptides in the human jejunum?

A8: Research using Hexaglycine has been crucial in determining the limits of intact absorption of glycine oligopeptides in the human jejunum. Results indicate that while di- and triglycine are readily absorbed, the uptake of glycine from Hexaglycine is comparable to that from free glycine. This suggests that longer glycine peptides are primarily hydrolyzed before absorption, highlighting the importance of peptide length for efficient nutrient uptake in the gut [].

Q9: How is Hexaglycine used in computational chemistry for studying peptide aggregation?

A9: Hexaglycine serves as a model peptide for investigating the aggregation behavior of polypeptide chains using density functional theory (DFT) calculations. By simulating the interactions of Hexaglycine strands in various conformations, researchers can gain insights into the energetic contributions of hydrogen bonding and structural distortions to the stability of different aggregated forms, such as pleated and rippled beta-sheets, collagen-like structures, and polyglycine helices [].

Q10: Can genetic algorithms be used to determine the low-energy conformations of Hexaglycine?

A10: Yes, genetic algorithms (GA) have been successfully employed to explore the conformational space of cyclic Hexaglycine and identify its low-energy conformations []. This approach involves utilizing GA parameters such as population size, number of generations, and interaction rates to effectively search for energetically favorable structures within a computationally feasible timeframe.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.